![molecular formula C21H15N3S2 B13015354 2-Benzyl-4,7-di(thiophen-2-yl)-2h-benzo[d][1,2,3]triazole](/img/structure/B13015354.png)
2-Benzyl-4,7-di(thiophen-2-yl)-2h-benzo[d][1,2,3]triazole
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Overview
Description
2-Benzyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole is a compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics. The presence of thiophene rings in the structure enhances its electronic properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole typically involves the Stille coupling reaction. This method uses a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide. The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)4, and a solvent like toluene or DMF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The thiophene rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine in chloroform or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding reduced benzotriazole derivatives.
Substitution: Formation of halogenated or nitrated benzotriazole derivatives.
Scientific Research Applications
2-Benzyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole has several scientific research applications:
Organic Electronics: Used in the development of organic photovoltaic cells and organic light-emitting diodes (OLEDs) due to its excellent electronic properties
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole involves its interaction with molecular targets through various pathways:
Electronic Properties: The compound’s electronic properties are influenced by the presence of thiophene rings, which facilitate electron delocalization and enhance conductivity
Biological Activity: In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways
Comparison with Similar Compounds
Similar Compounds
4,7-Di(thiophen-2-yl)-2,1,3-benzothiadiazole: Similar structure but contains a benzothiadiazole core instead of a benzotriazole core.
Poly(2-dodecyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole-alt-4,8-bis(2-ethylhexyloxy)benzo[1,2-b4,5-b’]dithiophene): A copolymer with similar electronic properties.
Uniqueness
2-Benzyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole is unique due to its specific combination of benzotriazole and thiophene units, which confer distinct electronic and optical properties. This makes it particularly valuable for applications in organic electronics and materials science.
Properties
Molecular Formula |
C21H15N3S2 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-benzyl-4,7-dithiophen-2-ylbenzotriazole |
InChI |
InChI=1S/C21H15N3S2/c1-2-6-15(7-3-1)14-24-22-20-16(18-8-4-12-25-18)10-11-17(21(20)23-24)19-9-5-13-26-19/h1-13H,14H2 |
InChI Key |
HMDUYYVMQYCWDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2N=C3C(=CC=C(C3=N2)C4=CC=CS4)C5=CC=CS5 |
Origin of Product |
United States |
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